molecular formula C19H21N3O2S2 B12156287 2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide

2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B12156287
M. Wt: 387.5 g/mol
InChI Key: OESBYBVSLGDMQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a thienopyrimidine core, which is known for its biological activity, and a methoxyphenyl group, which can influence its chemical properties and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: The initial step involves the synthesis of the thienopyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Sulfanyl Group: The next step involves the introduction of the sulfanyl group to the thienopyrimidine core. This is typically done using thiolating agents under specific conditions.

    Attachment of the Methoxyphenyl Group: The final step involves the attachment of the methoxyphenyl group to the acetamide moiety. This can be achieved through a series of coupling reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thienopyrimidine core or the acetamide moiety, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve the use of halogenating agents and catalysts such as palladium.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thienopyrimidine derivatives.

    Substitution: Functionalized methoxyphenyl derivatives.

Scientific Research Applications

2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The thienopyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
  • Propanoic acid, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]
  • Benzoic acid, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]

Uniqueness

2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide is unique due to the presence of the methoxyphenyl group, which can significantly influence its chemical properties and biological activity. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H21N3O2S2

Molecular Weight

387.5 g/mol

IUPAC Name

2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-[2-(4-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C19H21N3O2S2/c1-12-13(2)26-19-17(12)18(21-11-22-19)25-10-16(23)20-9-8-14-4-6-15(24-3)7-5-14/h4-7,11H,8-10H2,1-3H3,(H,20,23)

InChI Key

OESBYBVSLGDMQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)NCCC3=CC=C(C=C3)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.